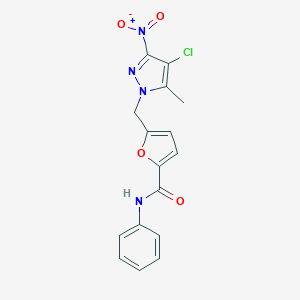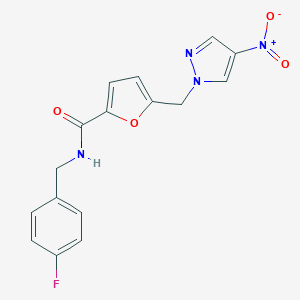![molecular formula C21H17BrN2O3 B213648 4-[(2-bromophenoxy)methyl]-N-(4-carbamoylphenyl)benzamide](/img/structure/B213648.png)
4-[(2-bromophenoxy)methyl]-N-(4-carbamoylphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(2-bromophenoxy)methyl]-N-(4-carbamoylphenyl)benzamide, also known as BPTF inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of epigenetics. This compound is a small molecule inhibitor of the chromatin remodeling protein, Bromodomain PHD finger Transcription Factor (BPTF), which plays a crucial role in regulating gene expression.
Wirkmechanismus
4-[(2-bromophenoxy)methyl]-N-(4-carbamoylphenyl)benzamide inhibitor binds to the bromodomain of 4-[(2-bromophenoxy)methyl]-N-(4-carbamoylphenyl)benzamide, which is responsible for recognizing acetylated lysine residues on histones. This binding prevents 4-[(2-bromophenoxy)methyl]-N-(4-carbamoylphenyl)benzamide from interacting with chromatin, leading to a decrease in the activity of the NuRD complex. The inhibition of 4-[(2-bromophenoxy)methyl]-N-(4-carbamoylphenyl)benzamide results in altered chromatin structure and gene expression, leading to downstream effects on cellular processes such as proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
4-[(2-bromophenoxy)methyl]-N-(4-carbamoylphenyl)benzamide inhibitor has been shown to have several biochemical and physiological effects in cellular and animal models. In cancer cells, 4-[(2-bromophenoxy)methyl]-N-(4-carbamoylphenyl)benzamide inhibitor has been shown to decrease cell proliferation, induce apoptosis, and inhibit tumor growth. In stem cells, 4-[(2-bromophenoxy)methyl]-N-(4-carbamoylphenyl)benzamide inhibitor has been shown to promote differentiation and inhibit self-renewal. In animal models, 4-[(2-bromophenoxy)methyl]-N-(4-carbamoylphenyl)benzamide inhibitor has been shown to have therapeutic effects in cancer and neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 4-[(2-bromophenoxy)methyl]-N-(4-carbamoylphenyl)benzamide inhibitor in lab experiments has several advantages, including its specificity for 4-[(2-bromophenoxy)methyl]-N-(4-carbamoylphenyl)benzamide, its small molecular weight, and its ability to penetrate cell membranes. However, there are also limitations to its use, such as its potential off-target effects, the need for appropriate controls, and the difficulty in optimizing the concentration and timing of treatment.
Zukünftige Richtungen
There are several future directions for research on 4-[(2-bromophenoxy)methyl]-N-(4-carbamoylphenyl)benzamide inhibitor, including its potential therapeutic applications in cancer and neurodegenerative diseases, its role in stem cell differentiation and development, and its use as a tool for studying epigenetic regulation. Further studies are needed to optimize the synthesis and purity of 4-[(2-bromophenoxy)methyl]-N-(4-carbamoylphenyl)benzamide inhibitor, to investigate its effects on different cell types and in vivo models, and to identify potential off-target effects and toxicity. Additionally, the development of novel 4-[(2-bromophenoxy)methyl]-N-(4-carbamoylphenyl)benzamide inhibitors with improved potency and selectivity could lead to the discovery of new therapeutic targets and treatment options for various diseases.
Synthesemethoden
The synthesis of 4-[(2-bromophenoxy)methyl]-N-(4-carbamoylphenyl)benzamide involves a series of chemical reactions, starting with the reaction of 2-bromophenol with formaldehyde to form 2-bromo-phenyl-methanol. This intermediate is then reacted with N-(4-carbamoylphenyl)benzamide in the presence of a base to yield the final product, 4-[(2-bromophenoxy)methyl]-N-(4-carbamoylphenyl)benzamide inhibitor. The synthesis of this compound has been reported in several research articles, and the purity and yield of the product can be optimized by modifying the reaction conditions.
Wissenschaftliche Forschungsanwendungen
4-[(2-bromophenoxy)methyl]-N-(4-carbamoylphenyl)benzamide inhibitor has emerged as a promising tool for studying the role of 4-[(2-bromophenoxy)methyl]-N-(4-carbamoylphenyl)benzamide in gene regulation and epigenetics. 4-[(2-bromophenoxy)methyl]-N-(4-carbamoylphenyl)benzamide is a member of the nucleosome remodeling and histone acetyltransferase (NuRD) complex, which plays a critical role in regulating gene expression by altering chromatin structure. 4-[(2-bromophenoxy)methyl]-N-(4-carbamoylphenyl)benzamide is overexpressed in several types of cancer, and its inhibition has been shown to suppress tumor growth and induce cell death. 4-[(2-bromophenoxy)methyl]-N-(4-carbamoylphenyl)benzamide inhibitor has also been used in studies related to stem cell differentiation, embryonic development, and neuronal function.
Eigenschaften
Produktname |
4-[(2-bromophenoxy)methyl]-N-(4-carbamoylphenyl)benzamide |
|---|---|
Molekularformel |
C21H17BrN2O3 |
Molekulargewicht |
425.3 g/mol |
IUPAC-Name |
4-[(2-bromophenoxy)methyl]-N-(4-carbamoylphenyl)benzamide |
InChI |
InChI=1S/C21H17BrN2O3/c22-18-3-1-2-4-19(18)27-13-14-5-7-16(8-6-14)21(26)24-17-11-9-15(10-12-17)20(23)25/h1-12H,13H2,(H2,23,25)(H,24,26) |
InChI-Schlüssel |
UUYCGDZLFXEELK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)OCC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C(=O)N)Br |
Kanonische SMILES |
C1=CC=C(C(=C1)OCC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C(=O)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-chloro-4-methoxyphenyl)-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide](/img/structure/B213565.png)


![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-phenoxyacetamide](/img/structure/B213571.png)
![N-(2,4-dimethylphenyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide](/img/structure/B213573.png)
![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-fluorobenzyl)benzamide](/img/structure/B213575.png)

![N-[4-(ethylsulfamoyl)phenyl]-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B213581.png)
![N-(2-ethylphenyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide](/img/structure/B213582.png)

![N-(4-ethoxy-2-nitrophenyl)-4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B213584.png)
![N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-iodobenzamide](/img/structure/B213586.png)

